molecular formula C34H54NOPS B12092157 (R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

(R)-N-[(S)-[2-(Di-tert-butylphosphino)phenyl](5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12092157
M. Wt: 555.8 g/mol
InChI Key: HDXWZZRMQCCYMA-UHFFFAOYSA-N
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Description

®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is a complex organophosphorus compound. It is known for its unique structure, which includes a phosphine group and a sulfinamide group. This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of di-tert-butylphosphine with a suitable aryl halide under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and methanol. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, in cross-coupling reactions, the products are often biaryl compounds, while oxidation reactions yield phosphine oxides.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide is used as a ligand in various catalytic processes. Its unique structure allows it to facilitate efficient and selective reactions .

Biology and Medicine

In biology and medicine, this compound is explored for its potential in drug development. Its ability to form stable complexes with metals makes it a candidate for designing metal-based drugs and diagnostic agents.

Industry

In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role in catalysis helps in the production of high-value products with improved yields and selectivity.

Mechanism of Action

The mechanism by which ®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide exerts its effects is primarily through its interaction with metal centers. The phosphine group acts as a strong electron donor, stabilizing the metal center and facilitating various catalytic processes. The sulfinamide group provides additional stability and selectivity in these reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Di-tert-butylphosphino)biphenyl
  • 2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl

Uniqueness

Compared to similar compounds, ®-N-(S)-[2-(Di-tert-butylphosphino)phenylmethyl]-N,2-dimethylpropane-2-sulfinamide offers enhanced stability and selectivity due to the presence of both phosphine and sulfinamide groups. This dual functionality makes it a versatile ligand in various catalytic applications .

Properties

Molecular Formula

C34H54NOPS

Molecular Weight

555.8 g/mol

IUPAC Name

N-[(2-ditert-butylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H54NOPS/c1-30(2,3)37(31(4,5)6)28-18-16-15-17-25(28)29(35(14)38(36)32(7,8)9)24-19-20-26-27(23-24)34(12,13)22-21-33(26,10)11/h15-20,23,29H,21-22H2,1-14H3

InChI Key

HDXWZZRMQCCYMA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C(C)(C)C)C(C)(C)C)N(C)S(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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